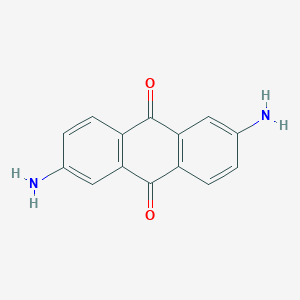

2,6-Diaminoanthraquinone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39935. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,6-diaminoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOWBWVMZPPPGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C3=C(C2=O)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059614 | |

| Record name | 9,10-Anthracenedione, 2,6-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 2,6-Diaminoanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19498 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

131-14-6 | |

| Record name | 2,6-Diaminoanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diaminoanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diaminoanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 2,6-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 2,6-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diaminoanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIAMINOANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DY0EUZ2ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,6-Diaminoanthraquinone chemical structure and properties

This technical guide provides a comprehensive overview of 2,6-Diaminoanthraquinone (2,6-DAAQ), detailing its chemical structure, physicochemical properties, synthesis, and key applications. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on presenting quantitative data and experimental methodologies.

Chemical Structure and Identification

This compound is an organic compound belonging to the anthraquinone family. Its structure consists of an anthraquinone core with two amino groups (-NH2) substituted at the 2 and 6 positions.[1] This substitution pattern influences its chemical reactivity, solubility, and electronic properties.[1]

The key identifiers for this compound are summarized in the table below.

| Identifier | Value | Reference |

| CAS Number | 131-14-6 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₀N₂O₂ | [1][2][3][4] |

| Molecular Weight | 238.24 g/mol | [2][3][4][5] |

| IUPAC Name | 2,6-diaminoanthracene-9,10-dione | [3] |

| Canonical SMILES | C1=CC2=C(C=C1N)C(=O)C3=C(C2=O)C=C(C=C3)N | [3] |

| InChI | InChI=1S/C14H10N2O2/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6H,15-16H2 | [1][3][6] |

| InChIKey | WQOWBWVMZPPPGX-UHFFFAOYSA-N | [1][3] |

| Synonyms | 2,6-Diamino-9,10-anthracenedione, 2,6-Anthraquinonyldiamine | [1][2][3] |

Physicochemical Properties

This compound presents as a reddish-brown crystalline solid or prism.[2][7] It exhibits good thermal stability, which is a valuable characteristic for its application in dyes and polymers.[1] Its solubility is influenced by the polarity of the solvent and the pH of the solution. The presence of polar amino groups allows for solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and acetone, while solubility in non-polar solvents is limited.[5] The amino groups can be protonated or deprotonated under acidic or basic conditions, respectively, which alters the compound's solubility characteristics.[5]

A summary of its key physical and chemical properties is provided below.

| Property | Value | Reference |

| Physical State | Reddish-brown crystalline solid | [5][7] |

| Melting Point | >325 °C | [2] |

| Boiling Point | 380.84 °C (rough estimate) | [2] |

| Density | 1.1907 g/cm³ (rough estimate) | [2] |

| pKa | 1.32 ± 0.20 (Predicted) | [2] |

| XLogP3 | 1.5 | [8] |

| Hydrogen Bond Donor Count | 2 | [8] |

| Hydrogen Bond Acceptor Count | 4 | [8] |

Spectroscopic Properties

Spectroscopic analysis is crucial for the characterization of this compound. While detailed spectra are best sourced from spectral databases, characteristic data from various techniques are summarized here.

| Spectroscopy | Characteristic Data | Reference |

| FT-IR (KBr, cm⁻¹) | For a related derivative: 3210 (-NH), 3063 (=C-H), 1664 (-C=O), 1573 (-N=N-), 1304 (=C-N). | [9] |

| ¹H NMR (300 MHz, DMF-d₇, ppm) | For a related derivative: δ 6.5-8.2 (m, Ar-H, 14H), 6.2 (s, -NH, 2H). | [9] |

| LC-MS (m/z) | For a related derivative: (M+1)⁺; 447. | [9] |

| GC-MS (EI-B, 70 eV) | Major fragments (m/z): 223 (99.99), 169 (33.19), 167 (30.01), 238 (25.32), 195 (20.0). | [3] |

Synthesis of this compound

The industrial synthesis of this compound often involves the amination of a disubstituted anthraquinone precursor. A common method is the reaction of 2,6-anthraquinone disulfonic acid or its salts with aqueous ammonia under high pressure and temperature.[10][11] An oxidizing agent, such as an alkali-metal chlorate, is gradually added to the reaction mixture to facilitate the conversion.[10]

Applications in Research and Drug Development

This compound is a versatile compound with applications spanning multiple scientific and industrial fields. Its unique structure makes it a valuable intermediate and building block.

-

Dye and Pigment Industry : It serves as a crucial intermediate for manufacturing vat dyes and high-performance pigments used in textiles and inks.[1][8][11]

-

Materials Science : The presence of two reactive amino groups makes it an effective monomer for the synthesis of advanced polymers, such as polyimides, with tailored properties like high thermal stability.[7]

-

Organic Electronics : Researchers are exploring its potential in organic solar cells, where its ability to absorb light and facilitate energy conversion is highly advantageous.[5][11] Its redox activity also makes it a candidate for energy storage materials.[11]

-

Medicinal Chemistry and Drug Development : Anthraquinone derivatives are a significant class of compounds in medicinal chemistry.[12] 2,6-DAAQ is being investigated for its potential in cancer therapy, with studies suggesting its ability to intercalate with DNA may influence cell proliferation.[5] The broader class of aminoanthraquinones is known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[12]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for research. The following section provides a methodology for a key reaction involving this compound.

Protocol: Diazotization of this compound

This protocol describes the conversion of the amino groups of 2,6-DAAQ into diazonium salts, which are versatile intermediates for synthesizing various azo compounds.[9]

Materials:

-

This compound (1.44 g, 6.05 × 10⁻³ mol)

-

Concentrated Sulfuric Acid (10 mL)

-

Sodium Nitrite (0.84 g, 0.0121 mol)

-

Deionized Water (5 mL)

-

Urea

-

Sodium Acetate

-

Ice

Procedure:

-

Dissolve this compound (1.44 g) in 10 mL of concentrated sulfuric acid.

-

Prepare a solution of sodium nitrite (0.84 g) in 5 mL of water.

-

Cool the sodium nitrite solution to 0-5 °C in a salt-ice bath.

-

Slowly drip the this compound solution into the cold sodium nitrite solution while maintaining the temperature between 0-5 °C.

-

Stir the mixture for 2 hours in the salt-ice bath.

-

Destroy any excess nitrite by the careful addition of urea.

-

Filter the resulting diazonium salt precipitate via suction filtration.

-

Wash the residue and add it to a mixture of 150 mL of water and 50 g of ice.

-

Adjust the pH of the solution to four with sodium acetate to yield the diazonium salt solution, ready for subsequent coupling reactions.[9]

References

- 1. CAS 131-14-6: this compound | CymitQuimica [cymitquimica.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. This compound | C14H10N2O2 | CID 8557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound(131-14-6) IR Spectrum [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. echemi.com [echemi.com]

- 9. asianpubs.org [asianpubs.org]

- 10. US1910693A - Process for preparing anthraquinone derivatives - Google Patents [patents.google.com]

- 11. This compound | 131-14-6 | Benchchem [benchchem.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Purification of 2,6-Diaminoanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 2,6-diaminoanthraquinone, a crucial intermediate in the production of various dyes, pigments, and pharmacologically active molecules. This document details the core chemical transformations, offers step-by-step experimental protocols, and presents quantitative data to support reproducibility and process optimization.

Introduction

This compound is a significant derivative of anthraquinone, characterized by its vibrant color and chemical reactivity, which makes it a valuable building block in organic synthesis.[1] Its applications span from the creation of high-performance vat dyes to its investigation in medicinal chemistry for its potential therapeutic properties.[2][3] The synthesis of high-purity this compound is paramount for these applications, necessitating well-defined and reproducible synthetic and purification methodologies. This guide outlines the most common and effective industrial synthesis route, proceeding from anthraquinone via sulfonation and subsequent amination, followed by rigorous purification protocols.

Synthesis of this compound: A Step-by-Step Approach

The predominant industrial synthesis of this compound is a multi-step process that begins with the sulfonation of anthraquinone. This process yields a mixture of disulfonic acid isomers, which are then separated. The isolated 2,6-isomer is subsequently converted to the desired diamine through amination.

Step 1: Sulfonation of Anthraquinone

The initial step involves the disulfonation of anthraquinone using oleum (fuming sulfuric acid). This reaction typically produces a mixture of 2,6- and 2,7-anthraquinonedisulfonic acids.[4] The ratio of these isomers can be influenced by reaction conditions such as temperature and reaction time.[3]

Experimental Protocol: Sulfonation of Anthraquinone

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, place 120 g of 20% oleum.

-

Reactant Addition: While stirring vigorously, slowly add 50 g of dry anthraquinone to the oleum.

-

Heating: Heat the reaction mixture to 160-170°C and maintain this temperature for approximately 2-4 hours, or until a test sample shows complete sulfonation (no cloudiness upon dilution in distilled water).[5]

-

Quenching: After cooling the reaction mixture to 100-120°C, cautiously pour it into 1500-2500 parts of 60-65% sulfuric acid.

-

Crystallization: Cool the diluted mixture to 20-25°C to allow the anthraquinonedisulfonic acids to crystallize.

-

Isolation: Collect the precipitated disulfonic acids by filtration.

Step 2: Separation of 2,6- and 2,7-Anthraquinonedisulfonic Acid Isomers

The separation of the 2,6- and 2,7-disulfonic acid isomers is a critical step to ensure the purity of the final product. This is typically achieved by fractional crystallization of their sodium salts, leveraging their differential solubilities in water.[6]

Experimental Protocol: Isomer Separation

-

Neutralization: Dissolve the mixture of disulfonic acids obtained from the sulfonation step in water and neutralize the solution with a concentrated solution of sodium hydroxide until it is almost neutral.

-

Concentration and Crystallization: Evaporate the neutralized solution to a thick paste. The sodium salt of 2,6-anthraquinonedisulfonic acid, being less soluble, will precipitate out along with some of the 2,7-isomer.[6]

-

Fractional Crystallization: The crude mixture of sodium salts is further purified by fractional crystallization from water. The 2,6-isomer is less soluble and will crystallize out first upon cooling, while the 2,7-isomer remains in the mother liquor.[6] The process can be repeated to achieve the desired purity.

-

Isolation: The purified sodium 2,6-anthraquinonedisulfonate is collected by filtration and dried.

Step 3: Amination of Sodium 2,6-Anthraquinonedisulfonate

The final synthetic step is the conversion of the sulfonic acid groups to amino groups. This is achieved by reacting the sodium 2,6-anthraquinonedisulfonate with aqueous ammonia under high pressure and temperature in the presence of an oxidizing agent.[7]

Experimental Protocol: Amination

-

Reaction Setup: Charge a high-pressure autoclave with 240 parts of the ammonium salt of anthraquinone-2,6-disulfonic acid and 8500 parts of 28% aqueous ammonia.[7]

-

Heating and Reaction Initiation: Close the autoclave and heat the mixture to 125°C, at which point the reaction begins.

-

Addition of Oxidizing Agent: Gradually and uniformly feed a solution of 495 parts of sodium chlorate in 1935 parts of 28% ammonia into the autoclave over a period of about 3 hours, while increasing the temperature to 170°C.[7]

-

Reaction Completion: Maintain the reaction mixture at 170-173°C for approximately 39 hours under a pressure of about 600 pounds per square inch.

-

Work-up: After releasing the pressure, dilute the reaction mass with an equal volume of water and boil to recover excess ammonia.

-

Isolation: Filter the hot suspension, wash the collected solid with hot water until neutral, and dry to obtain crude this compound as a reddish-brown powder.[7]

Purification of this compound

High purity is essential for the application of this compound in drug development and high-performance materials. The crude product obtained from the synthesis typically requires further purification to remove residual starting materials, isomers, and by-products.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and should be based on the solubility profile of this compound, which is soluble in hot polar organic solvents and less soluble at room temperature. A mixture of dimethylformamide (DMF) and ethanol has been reported to be an effective solvent system for the recrystallization of related derivatives and can be adapted for this compound.[8]

Experimental Protocol: Recrystallization

-

Solvent Selection: Based on solubility tests, select a suitable solvent or solvent mixture. A mixture of DMF and ethanol is a good starting point. This compound is also soluble in hot ethanol, acetone, and dimethyl sulfoxide.[2][9]

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified this compound crystals in a vacuum oven.

Column Chromatography

For achieving very high purity, particularly for applications in drug development, column chromatography is the preferred method. The choice of stationary and mobile phases is crucial for effective separation.

Experimental Protocol: Column Chromatography

-

Stationary Phase: Silica gel is a commonly used stationary phase for the purification of polar compounds like aminoanthraquinones.[10][11]

-

Mobile Phase (Eluent): The eluent system should be chosen based on preliminary analysis by thin-layer chromatography (TLC). A gradient of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

-

Column Packing: Prepare a slurry of the silica gel in the initial, least polar eluent and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and load it onto the top of the column.

-

Elution: Begin elution with the least polar solvent mixture, gradually increasing the polarity.

-

Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using TLC.

-

Isolation: Combine the fractions containing the pure this compound and evaporate the solvent to obtain the highly purified product.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

Table 1: Synthesis and Purification Data

| Step | Starting Material | Product | Reagents | Conditions | Yield | Purity |

| Sulfonation | Anthraquinone | 2,6/2,7-Anthraquinonedisulfonic acid mixture | 20% Oleum | 160-170°C, 2-4 h | High | Mixture of isomers |

| Isomer Separation | 2,6/2,7-Disulfonic acid sodium salt mixture | Sodium 2,6-anthraquinonedisulfonate | Water | Fractional Crystallization | Variable | >95% |

| Amination | Ammonium 2,6-anthraquinonedisulfonate | This compound (crude) | 28% aq. NH₃, Sodium chlorate | 170-173°C, ~39 h, High Pressure | Exceptionally High | Crude |

| Recrystallization | Crude this compound | Purified this compound | DMF/Ethanol | Hot dissolution, slow cooling | >80% (recovery) | >98% |

| Column Chromatography | Crude/Recrystallized this compound | High-purity this compound | Silica gel, Hexane/Ethyl Acetate gradient | Gradient elution | >90% (recovery) | >99.5% |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₀N₂O₂ |

| Molecular Weight | 238.24 g/mol |

| Appearance | Reddish-brown crystalline solid |

| Melting Point | >325 °C |

| Solubility | Soluble in hot ethanol, acetone, DMF, DMSO; sparingly soluble in water.[2] |

| IR (KBr, νmax, cm⁻¹) | ~3400-3200 (N-H stretching), ~1670 (C=O stretching)[8] |

| ¹H NMR (DMSO-d₆, ppm) | Aromatic protons in the range of δ 7.0-8.5 |

| Mass Spectrum (m/z) | 238 (M⁺) |

Visualizations

The following diagrams illustrate the key workflows in the synthesis and purification of this compound.

Caption: Synthetic pathway for this compound.

Caption: Purification workflow for this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. By following the outlined experimental protocols and understanding the underlying chemical principles, researchers, scientists, and drug development professionals can reliably produce high-purity material for a variety of applications. The provided quantitative data and visualizations serve as valuable resources for process optimization and troubleshooting. Adherence to these methodologies will ensure the consistent quality of this compound, a key building block in modern chemistry and materials science.

References

- 1. This compound | CAS#:131-14-6 | Chemsrc [chemsrc.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent - Google Patents [patents.google.com]

- 5. US1899957A - Process for preparing anthraquinone sulphonic acids - Google Patents [patents.google.com]

- 6. zenodo.org [zenodo.org]

- 7. US1910693A - Process for preparing anthraquinone derivatives - Google Patents [patents.google.com]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Column chromatography - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 2,6-Diaminoanthraquinone (CAS 131-14-6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound 2,6-Diaminoanthraquinone (CAS 131-14-6). Due to its application as a dye and its potential role in various chemical syntheses, a thorough understanding of its spectroscopic characteristics is crucial for identification, quality control, and further research and development.[1][2] This document summarizes available quantitative data for Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy. While specific, publicly available experimental Nuclear Magnetic Resonance (NMR) data for this compound is limited, this guide provides detailed, generalized experimental protocols for solid-state NMR, which is the appropriate technique for this solid compound, alongside protocols for IR and UV-Vis spectroscopy.

UV-Visible (UV-Vis) Spectroscopy

This compound exhibits strong absorption in the visible spectrum, a characteristic feature of many organic dyes.[1] The position of the absorption maxima can be influenced by the solvent environment.

Table 1: UV-Vis Absorption Data for this compound

| Solvent | Absorption Maximum (λmax) (nm) |

| Dimethyl Sulfoxide (DMSO) | Data not explicitly found in search results |

| Various binary mixtures (e.g., DMF-ethanol, DMF-DMSO) | Absorption and emission spectra show changes with varying solvent composition. |

Note: While a study on the preferential solvation of this compound in binary mixtures including DMSO was identified, the specific λmax in pure DMSO was not explicitly stated in the available search results.

Experimental Protocol: UV-Vis Spectroscopy of a Dye Solution

A general procedure for obtaining the UV-Vis absorption spectrum of a dye like this compound is as follows:

-

Solution Preparation : A stock solution of this compound is prepared by accurately weighing a small amount of the solid and dissolving it in a suitable solvent (e.g., DMSO, DMF, or ethanol) in a volumetric flask to a known concentration.[2] A series of dilutions may be performed to achieve a concentration that results in an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup : The UV-Vis spectrophotometer is turned on and allowed to warm up to ensure lamp stability.[3] The desired wavelength range for the scan is set (e.g., 200-800 nm).

-

Blank Measurement : A cuvette is filled with the pure solvent to be used for the sample. The cuvette is placed in the spectrophotometer, and a baseline or "blank" spectrum is recorded. This corrects for any absorption by the solvent and the cuvette itself.[4][5]

-

Sample Measurement : The blank solution is removed, and the cuvette is rinsed and filled with the sample solution. The cuvette is then placed back into the spectrophotometer.

-

Data Acquisition : The absorption spectrum of the sample is recorded. The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are noted.

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in a molecule. For this compound, key vibrational modes for the amino (-NH₂) and carbonyl (C=O) groups are expected.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not explicitly found in search results | N-H stretching (amino group) |

| Data not explicitly found in search results | C=O stretching (quinone) |

| Data not explicitly found in search results | C=C stretching (aromatic ring) |

Note: While an IR spectrum for this compound is available from sources like ChemicalBook, a detailed list of peak assignments was not found in the initial search results.[6] A study on derivatives provides some characteristic wavenumbers for related structures.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a solid sample with minimal preparation.[8][9][10]

-

Instrument Preparation : The FTIR spectrometer with the ATR accessory is turned on and allowed to stabilize.

-

Background Spectrum : A background spectrum is collected with the clean, empty ATR crystal. This accounts for any atmospheric and instrumental contributions.

-

Sample Application : A small amount of the solid this compound powder is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application : A pressure clamp is used to ensure firm and uniform contact between the sample and the ATR crystal.

-

Data Collection : The IR spectrum of the sample is recorded.

-

Cleaning : After the measurement, the sample is removed, and the ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As a solid compound with limited solubility in common deuterated solvents, high-resolution NMR spectra of this compound are best obtained using solid-state NMR techniques.[2] Publicly available, detailed ¹H and ¹³C NMR spectra for this compound are not readily found. A study on its derivatives suggests that DMSO-d₆ or DMF-d₇ could be potential solvents if sufficient solubility is achieved for solution-state NMR.[7]

Table 3: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not publicly available |

Table 4: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available |

Experimental Protocol: Solid-State NMR (ssNMR)

The following is a general procedure for acquiring a solid-state NMR spectrum.

-

Sample Preparation : The solid this compound sample is finely powdered to ensure homogeneity.[11] The powdered sample is then packed tightly into a solid-state NMR rotor of an appropriate size (e.g., 1.3 mm to 7 mm).[12]

-

Instrument Setup : The rotor is placed in the NMR probe. The probe is tuned to the appropriate frequencies for the nuclei being observed (e.g., ¹H and ¹³C).

-

Magic Angle Spinning (MAS) : The sample is spun at a high and stable rate (typically several kilohertz) at the "magic angle" of 54.74° with respect to the main magnetic field.[12][13][14] This is crucial for averaging out anisotropic interactions that broaden the spectral lines in solid samples.

-

Cross-Polarization (CP) : For ¹³C NMR, a cross-polarization (CP) technique is often employed.[12] This involves transferring magnetization from the abundant ¹H spins to the less abundant ¹³C spins, significantly enhancing the ¹³C signal.

-

Data Acquisition : The appropriate pulse sequence is applied, and the free induction decay (FID) is recorded.

-

Data Processing : The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced relative to a standard compound.

Visualized Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the general workflows for spectroscopic analysis.

Caption: General workflow for spectroscopic analysis of a solid sample.

Caption: Experimental workflow for UV-Vis spectroscopy.

References

- 1. CAS 131-14-6: this compound | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 4. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 5. science.valenciacollege.edu [science.valenciacollege.edu]

- 6. This compound(131-14-6) IR Spectrum [m.chemicalbook.com]

- 7. asianpubs.org [asianpubs.org]

- 8. s4science.at [s4science.at]

- 9. youtube.com [youtube.com]

- 10. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Solid-state nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 13. emory.edu [emory.edu]

- 14. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2,6-Diaminoanthraquinone in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-diaminoanthraquinone in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough qualitative assessment, detailed experimental protocols for determining solubility, and a logical workflow for solubility testing.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The presence of two amino groups and two keto groups on the anthraquinone core gives this compound a significant degree of polarity. This polarity is a key factor in its solubility behavior.

Qualitative Solubility Data

Based on available literature, the solubility of this compound in various organic solvents can be summarized as follows. It is generally more soluble in polar aprotic solvents.[1] The use of certain solvents for recrystallization suggests at least moderate solubility at elevated temperatures.

| Solvent Category | Solvent | Observed Solubility | Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Frequently mentioned as a suitable solvent, indicating good solubility.[1] |

| Dimethylformamide (DMF) | Soluble | Often used in reactions and recrystallizations involving this compound, sometimes in combination with other solvents.[2] | |

| Acetone | Soluble | Mentioned as a solvent in which this compound is more soluble.[1] | |

| N-Methyl-2-pyrrolidone (NMP) | Likely Soluble | As a polar aprotic solvent similar to DMSO and DMF, it is expected to be a good solvent for this compound. | |

| Dimethylacetamide (DMAc) | Likely Soluble | Similar to other polar aprotic amides, it is anticipated to be an effective solvent. | |

| Polar Protic | Ethanol | Sparingly Soluble | Often used in combination with other solvents like DMF for recrystallization, suggesting limited solubility in pure ethanol at room temperature.[2] |

| Aromatic | Pyridine | Soluble (especially when heated) | Used for recrystallization, indicating that solubility increases significantly with temperature. |

| Nitrobenzene | Soluble (especially when heated) | Also used for recrystallization, suggesting good solubility at elevated temperatures. | |

| Halogenated | Chloroform | Insoluble | Explicitly stated to be a poor solvent for this compound. |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocol, based on the widely used shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Dispense a precise volume of the chosen organic solvent into each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Using UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

-

Generate a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

-

Using HPLC:

-

Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) for the analysis of this compound.

-

Prepare a series of standard solutions and inject them to create a calibration curve based on peak area versus concentration.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: A flowchart of the experimental procedure for determining solubility.

This guide provides a foundational understanding of the solubility of this compound in organic solvents and a practical framework for its quantitative determination. For specific applications, it is highly recommended that researchers perform their own solubility studies under their precise experimental conditions.

References

In-Depth Technical Guide on the Thermal Stability and Degradation of 2,6-Diaminoanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 2,6-Diaminoanthraquinone, a key intermediate in the synthesis of dyes, pigments, and functional polymers. A thorough understanding of its thermal properties is paramount for its application in high-performance materials and for ensuring stability during pharmaceutical development and processing. This document details the thermal behavior of this compound and its polymeric derivatives, presenting quantitative data from thermal analysis techniques, outlining experimental protocols, and visualizing potential degradation pathways.

Introduction

This compound is an organic compound characterized by a robust anthraquinone core with two amino functional groups. This structure imparts excellent coloristic properties and is a building block for thermally stable polymers. Its high melting point of over 325°C suggests significant thermal stability. However, for applications in demanding environments, such as in engineering plastics or as a component in drug formulations, a detailed understanding of its decomposition behavior under thermal stress is crucial. This guide synthesizes available data to provide insights into its thermal stability and degradation mechanisms.

Thermal Stability Analysis

The thermal stability of this compound and its derivatives is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA) Data

While specific TGA data for the small molecule this compound is not extensively available in the reviewed literature, studies on polyamides derived from the isomeric 1,4-diaminoanthraquinone provide valuable insights into the thermal resilience of the anthraquinone core within a polymer matrix.

| Polymer System | 5.9% Weight Loss Temperature (°C) | 7.1% Weight Loss Temperature (°C) | 61.2% Weight Loss Temperature (°C) |

| Poly(1,4-diaminoanthraquinone-co-adipamide) (Poly NAA) | - | - | 374 |

| Poly(1,4-diaminoanthraquinone-co-pimelamide) (Poly NAM) | 285 | - | - |

| Poly(1,4-diaminoanthraquinone-co-suberamide) (Poly NAS) | - | 285 | - |

Table 1: Thermogravimetric data for polyamides derived from 1,4-diaminoanthraquinone and various aliphatic diacids.

It is important to note that these values reflect the stability of the entire polymer and the degradation may be initiated at the amide linkages. However, the high temperatures required for significant weight loss underscore the inherent thermal stability of the diaminoanthraquinone moiety. Aromatic polyamides incorporating quinoline units, which share structural similarities, exhibit 10% weight loss in nitrogen and air at temperatures above 410°C.[1]

Differential Scanning Calorimetry (DSC) Analysis

DSC is employed to determine the melting point and other thermal transitions. For this compound, the melting point is reported to be above 325°C. In the context of polyamides derived from diaminoanthraquinones, DSC reveals high melting exotherms, indicating a significant energy input is required to disrupt the crystalline structure of these materials.

Experimental Protocols

The following sections detail standardized methodologies for conducting TGA and DSC analyses on high-melting-point organic compounds like this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of the sample by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

Ensure the this compound sample is a fine, homogeneous powder to ensure uniform heat distribution.

-

Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp up to 800°C at a heating rate of 10°C/min.

-

-

Data Collection: Continuously record the sample mass and temperature.

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Determine the onset of decomposition temperature (Tonset) and the temperature of maximum decomposition rate (Tpeak) from the first derivative of the TGA curve (DTG).

-

Quantify the percentage of weight loss at different temperature intervals.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and other phase transitions of the sample.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

-

Accurately weigh 2-5 mg of the powdered this compound into an aluminum or copper DSC pan.

-

Hermetically seal the pan to prevent sublimation.

Experimental Conditions:

-

Atmosphere: Inert atmosphere of nitrogen or argon at a flow rate of 20-50 mL/min.

-

Reference: An empty, hermetically sealed DSC pan.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp up to a temperature above the expected melting point (e.g., 350°C) at a heating rate of 10°C/min.

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic peaks corresponding to melting and determine the onset temperature and the peak maximum.

Degradation Pathway of Diaminoanthraquinones

While a definitive thermal degradation pathway for this compound is not available in the literature, insights can be drawn from studies on structurally similar anthraquinone dyes, such as Disperse Red 11 (1,4-diamino-2-methoxyanthraquinone).[2] The degradation is expected to initiate with the cleavage of the substituent groups, followed by the fragmentation of the stable anthraquinone ring system at higher temperatures.

A proposed general degradation pathway would involve:

-

Initial Decomposition: Cleavage of the amino groups from the anthraquinone core.

-

Ring Fragmentation: Subsequent breakdown of the anthraquinone ring structure into smaller aromatic and aliphatic fragments.

The use of hyphenated techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is essential for the separation and identification of these degradation products.[2][3][4]

References

An In-depth Technical Guide to the Electrochemical Properties of 2,6-Diaminoanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminoanthraquinone (2,6-DAAQ) is a redox-active organic compound belonging to the anthraquinone family. Its unique electronic structure, characterized by a central quinone moiety and electron-donating amino groups, imparts it with interesting electrochemical properties. These properties make 2,6-DAAQ and its derivatives promising candidates for a variety of applications, including as electrode materials in energy storage devices like redox flow batteries and supercapacitors, as well as potential therapeutic agents. Understanding the fundamental electrochemical behavior of 2,6-DAAQ is crucial for advancing these applications. This technical guide provides a comprehensive overview of the electrochemical properties of 2,6-DAAQ, including quantitative data, detailed experimental protocols, and a visualization of its redox mechanism.

Data Presentation: Electrochemical Parameters

The electrochemical behavior of this compound and its close analogs is predominantly characterized by a reversible two-electron, two-proton reduction of the quinone moiety. The redox potential is highly dependent on the pH of the electrolyte until the phenolic protons of the hydroquinone form are fully deprotonated at high pH.

Table 1: Redox Potentials of 2,6-Disubstituted Anthraquinone Analogs

| Compound | Redox Potential (E½) vs. Reference Electrode | pH | Electrolyte | Notes |

| Anthraquinone-2,6-disulfamidic acid | ~ -0.65 V vs. Ag/AgCl | > 12 | Aqueous | Reversible redox reaction.[1] |

| 2,6-Dihydroxyanthraquinone (2,6-DHAQ) | pH-dependent | 10-12 | Aqueous | Equilibrium potential shows a linear dependence on pH in this range.[2] |

| 2,6-Dihydroxyanthraquinone (2,6-DHAQ) | Becomes pH-independent | > ~11.7 | Aqueous | Both oxidized and reduced forms are fully deprotonated.[2] |

Table 2: Cyclic Voltammetry Parameters for 2-Aminoanthraquinone (a close analog)

| Parameter | Value/Observation | Conditions |

| Redox Process | Two-electron reduction | Mixed Britton-Robinson buffer-methanol media (1:1) |

| pH Dependence | Peak potential shifts with pH | pH range of 2.7–8.0 |

| Scan Rate | 100 mV/s | - |

Note: The data for 2-aminoanthraquinone suggests a reversible reduction of the anthraquinone core to the corresponding hydroquinone. The half-wave potential (E½) of this process varies linearly with pH in the range of 2.7–8.0, following the relationship E½ [V] = –0.068 pH – 0.219 (correlation coefficient –0.9986)[3].

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the electrochemical properties of this compound and its analogs.

Synthesis of this compound Derivatives (for reference)

A common synthetic route to functionalize 2,6-DAAQ for electrochemical studies involves diazotization.

Protocol for Diazotization of this compound:

-

Dissolve this compound (1.44 g, 6.05 × 10⁻³ mol) in 10 mL of concentrated sulfuric acid.

-

Cool a solution of sodium nitrite (0.84 g, 0.0121 mol) in 5 mL of water to 0-5 °C in a salt-ice bath.

-

Slowly drip the 2,6-DAAQ solution into the cold sodium nitrite solution.

-

Stir the mixture for 2 hours in the salt-ice bath.

-

Destroy the excess nitrite with urea.

-

Filter the diazonium salt by suction.

-

Add the residue to 150 mL of water and 50 g of ice.

-

Adjust the pH to four with sodium acetate.[4]

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique to probe the redox behavior of 2,6-DAAQ.

Experimental Setup:

-

Potentiostat/Galvanostat: A standard electrochemical workstation.

-

Three-Electrode Cell:

-

Working Electrode: Glassy Carbon Electrode (GCE).

-

Counter Electrode: Platinum wire.

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) in saturated KCl.

-

-

Electrolyte: The choice of electrolyte depends on the desired pH. For alkaline conditions (pH > 12), an aqueous solution of a non-reactive salt like KCl or NaCl containing a base such as NaOH or KOH is suitable. For non-aqueous studies, a solution of a supporting electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF₆) in an organic solvent (e.g., acetonitrile, dimethylformamide) is used.

-

Analyte Solution: A solution of 2,6-DAAQ (typically in the mM range) dissolved in the chosen electrolyte.

Procedure:

-

Polish the glassy carbon working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and sonication to ensure a clean and smooth surface.

-

Assemble the three-electrode cell with the prepared electrodes and the analyte solution.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Set the parameters on the potentiostat software. A typical potential window for anthraquinones in aqueous solution might range from 0 V to -1.0 V vs. Ag/AgCl.

-

Perform an initial cyclic voltammogram at a moderate scan rate (e.g., 50 or 100 mV/s) to observe the general redox behavior.

-

To investigate the kinetics of the electron transfer, perform a series of cyclic voltammograms at varying scan rates (e.g., 10, 20, 50, 100, 200 mV/s).

-

To study the pH dependence, repeat the measurements in a series of buffer solutions with different pH values.

Mandatory Visualization

Redox Mechanism of this compound

The electrochemical reduction of this compound in aqueous media is a classic example of a proton-coupled electron transfer (PCET) process. The quinone moiety undergoes a two-electron, two-proton reduction to form the corresponding hydroquinone.

References

Photophysical Characteristics of 2,6-Diaminoanthraquinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminoanthraquinone (2,6-DAAQ) is a synthetically versatile amino-substituted anthraquinone derivative. While historically recognized for its applications as a dye, recent scientific interest has shifted towards its intriguing photophysical properties.[1][2] This technical guide provides a comprehensive overview of the core photophysical characteristics of 2,6-DAAQ, detailing its absorption and emission properties, solvatochromic behavior, and the experimental protocols for their determination. This information is critical for researchers exploring its potential in areas such as fluorescent probe development, materials science, and as a scaffold in medicinal chemistry.

Core Photophysical Properties

The photophysical behavior of 2,6-DAAQ is profoundly influenced by its molecular structure and the surrounding environment, particularly solvent polarity. The presence of two amino groups at the 2 and 6 positions of the anthraquinone core leads to intramolecular charge transfer (ICT) character upon photoexcitation, which is central to its optical properties.[2]

Solvatochromism: A Sensitive Environmental Probe

2,6-DAAQ exhibits significant solvatochromism, meaning its absorption and fluorescence spectra shift in response to the polarity of the solvent.[1][3] This property arises from the differential solvation of the ground and excited states of the molecule. Generally, as the solvent polarity increases, the emission spectrum of 2,6-DAAQ shows a bathochromic (red) shift, indicating a more polar excited state.[1] This sensitivity to the local microenvironment makes 2,6-DAAQ a potential candidate for use as a fluorescent probe to study the polarity of various systems, including biological membranes and polymer matrices.

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a key parameter in characterizing solvatochromic compounds. For 2,6-DAAQ, the Stokes shift is observed to correlate with various solvent polarity scales.[1]

Data Presentation: Photophysical Parameters in Various Solvents

The following table summarizes the key photophysical data for this compound in a range of organic solvents of varying polarity. This data has been compiled from various studies to provide a comparative overview.

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (Δν, cm-1) |

| Cyclohexane | 2.02 | 434 | 510 | 3487 |

| Dioxane | 2.21 | 446 | 538 | 3824 |

| Chloroform | 4.81 | 457 | 558 | 3841 |

| Ethyl Acetate | 6.02 | 448 | 556 | 4252 |

| Tetrahydrofuran | 7.58 | 450 | 560 | 4301 |

| Dichloromethane | 8.93 | 456 | 572 | 4341 |

| Acetone | 20.7 | 445 | 578 | 5013 |

| Ethanol | 24.6 | 452 | 586 | 4894 |

| Methanol | 32.7 | 450 | 588 | 5084 |

| Acetonitrile | 37.5 | 442 | 576 | 5130 |

| Dimethyl Sulfoxide | 46.7 | 456 | 592 | 4860 |

| Water | 80.1 | 452 | 614 | 5493 |

Note: Data compiled from multiple sources.[1] Exact values may vary slightly depending on experimental conditions such as temperature and purity of solvents.

Experimental Protocols

The characterization of the photophysical properties of this compound involves a series of spectroscopic techniques. Below are detailed methodologies for the key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum of 2,6-DAAQ and identify the wavelength of maximum absorption (λabs).

Methodology:

-

Sample Preparation: Prepare a stock solution of 2,6-DAAQ of a known concentration (e.g., 1 mM) in a high-purity solvent. From this stock, prepare a dilute solution (e.g., 10 µM) in the solvent of interest. The absorbance should ideally be kept below 1.0 to ensure linearity with concentration (Beer-Lambert Law).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Correction: Fill a quartz cuvette with the pure solvent to be used for the measurement and record a baseline spectrum. This will be subtracted from the sample spectrum.

-

Measurement: Rinse the cuvette with the 2,6-DAAQ solution and then fill it. Place the cuvette in the sample holder of the spectrophotometer.

-

Data Acquisition: Scan a range of wavelengths (e.g., 300-700 nm) to obtain the absorption spectrum. The wavelength at which the highest absorbance is recorded is the λabs.

Steady-State Fluorescence Spectroscopy

This method is employed to measure the fluorescence emission spectrum and determine the wavelength of maximum emission (λem).

Methodology:

-

Sample Preparation: Use the same dilute solutions prepared for the UV-Vis absorption measurements.

-

Instrumentation: Utilize a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Excitation: Set the excitation wavelength to the λabs determined from the absorption spectrum.

-

Emission Scan: Record the fluorescence emission spectrum over a wavelength range that is longer than the excitation wavelength (e.g., 450-800 nm).

-

Data Analysis: The wavelength corresponding to the peak of the emission spectrum is the λem. The Stokes shift can then be calculated from the absorption and emission maxima.

Fluorescence Quantum Yield (ΦF) Determination (Relative Method)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to that of a well-characterized standard.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to 2,6-DAAQ (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.54).

-

Absorbance Matching: Prepare a series of dilute solutions of both the 2,6-DAAQ sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (< 0.1) to avoid inner filter effects.

-

Fluorescence Spectra: Record the fluorescence emission spectra for all solutions of the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is typically measured using Time-Correlated Single Photon Counting (TCSPC).

Methodology:

-

Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., picosecond laser diode or LED), a sample holder, a fast photodetector (e.g., single-photon avalanche diode), and timing electronics.

-

Sample Preparation: Use dilute solutions as in the fluorescence measurements to avoid concentration quenching.

-

Data Acquisition: The sample is excited by the pulsed light source, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

-

Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τ). An instrument response function (IRF) is also measured using a scattering solution to account for the temporal spread of the instrument.

Visualizations

Experimental Workflow for Photophysical Characterization

The following diagram illustrates the logical flow of experiments for characterizing the photophysical properties of this compound.

Caption: Experimental workflow for photophysical characterization.

Conclusion

This compound possesses a rich photophysical profile characterized by its pronounced solvatochromism. This sensitivity to the local environment, coupled with its synthetic accessibility, positions it as a valuable molecular scaffold for the development of novel fluorescent probes and functional materials. The experimental protocols detailed in this guide provide a robust framework for the accurate and reproducible characterization of its photophysical properties, enabling further exploration and application by researchers in diverse scientific fields.

References

- 1. Photophysical behaviour of this compound in different solvents and at various pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solvent polarity induced structural changes in 2,6-diamino-9,10-anthraquinone dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study of preferential solvation of this compound in binary mixtures by absorption and fluorescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape: A Technical Guide to the Molecular Orbital Calculations of 2,6-Diaminoanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of molecular orbital calculations for 2,6-Diaminoanthraquinone. This compound, a significant member of the anthraquinone family, is noted for its vibrant color and potential applications in dye production, organic electronics, and medicinal chemistry.[1] Understanding its electronic structure through computational methods is paramount for predicting its reactivity, stability, and potential as a therapeutic agent.[1] This document outlines the key computational methodologies, presents expected quantitative data in a structured format, and visualizes the logical workflow and core concepts.

Introduction to this compound

This compound (C₁₄H₁₀N₂O₂) is an organic compound characterized by an anthraquinone core with two amino (-NH₂) groups at the 2 and 6 positions.[2] These electron-donating amino groups significantly influence the molecule's electronic properties, enhancing its reactivity and absorption in the visible spectrum.[2] Its potential to intercalate with DNA has spurred interest in its application in cancer treatment research.[1] Molecular orbital calculations, particularly Density Functional Theory (DFT), provide a powerful lens to examine the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are critical in determining the electronic transitions and chemical behavior of the molecule.

Computational Methodology: A Practical Protocol

While specific, detailed experimental protocols for the molecular orbital calculation of this compound are not extensively published in a single source, a robust methodology can be constructed based on standard practices for similar anthraquinone derivatives.[3][4][5][6][7]

Objective: To determine the optimized molecular geometry and electronic properties of this compound, including HOMO-LUMO energies and the molecular electrostatic potential.

Computational Approach: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for organic molecules.

Software: Gaussian, ORCA, or other quantum chemistry software packages are suitable.

Protocol:

-

Structure Input:

-

Construct the 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro).

-

The initial structure can be based on known crystallographic data of similar molecules or built from standard bond lengths and angles. The SMILES string for this compound is O=C1C=2C(C(=O)C=3C1=CC(N)=CC3)=CC(N)=CC2.[2]

-

-

Geometry Optimization:

-

Perform a full geometry optimization to find the lowest energy conformation of the molecule.

-

Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules.[5][8]

-

Basis Set: 6-31G(d,p) or a larger set such as 6-311++G(d,p) for higher accuracy.[5]

-

Solvation Model: To simulate a realistic environment, a solvent model like the Polarizable Continuum Model (PCM) can be employed, specifying a solvent such as water or chloroform.[3]

-

-

Frequency Calculation:

-

Perform a frequency calculation at the same level of theory as the optimization.

-

This step is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). It also provides thermodynamic data.

-

-

Electronic Property Calculation (Single Point Energy):

-

Using the optimized geometry, perform a single point energy calculation to obtain detailed electronic properties.

-

This calculation will yield the energies of all molecular orbitals, including HOMO and LUMO.

-

Generate output files for visualizing molecular orbitals and the molecular electrostatic potential (MEP).

-

-

Data Analysis and Visualization:

-

Extract the HOMO and LUMO energy values from the output file.

-

Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).

-

Visualize the 3D isosurfaces of the HOMO and LUMO orbitals to understand the distribution of electron density.

-

Generate and analyze the MEP map to identify sites susceptible to electrophilic and nucleophilic attack.

-

Quantitative Data Summary

The following table summarizes the expected quantum chemical parameters for this compound based on DFT calculations. These values are representative and may vary slightly depending on the specific functional, basis set, and solvent model used.

| Parameter | Description | Expected Value |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | ~ -5.5 to -6.0 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.4 to -2.8 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | ~ 2.7 to 3.6 eV |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | ~ 1.0 to 3.0 Debye |

| Ionization Potential (IP) | Approximated as -E_HOMO | ~ 5.5 to 6.0 eV |

| Electron Affinity (EA) | Approximated as -E_LUMO | ~ 2.4 to 2.8 eV |

Note: The HOMO and LUMO energy values for the related isomer 1,5-DAAQ have been calculated as -5.55 eV and -2.44 eV, respectively, providing a useful reference point.[3]

Visualizations: Workflows and Concepts

Diagrams created using the DOT language provide a clear visual representation of the computational workflow and the fundamental concepts of molecular orbital theory.

Caption: A flowchart illustrating the key steps in the computational analysis of this compound.

Caption: A conceptual diagram of the HOMO-LUMO energy gap, a key indicator of molecular reactivity.

Conclusion

The computational analysis of this compound's molecular orbitals provides invaluable insights into its electronic structure, reactivity, and photophysical properties. By employing established DFT methodologies, researchers can generate predictive data that guides experimental design and accelerates the development of new materials and therapeutics. The HOMO-LUMO energy gap, in particular, serves as a critical parameter for understanding the molecule's stability and potential for charge transfer, which is fundamental to its application in diverse scientific fields. This guide provides a foundational protocol for conducting such an analysis, enabling a deeper understanding of this versatile molecule.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 131-14-6: this compound | CymitQuimica [cymitquimica.com]

- 3. Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Anthraquinone Mono‐ and Diboron Complexes with Near‐Infrared Panchromatic Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal Structure, Topology, DFT and Hirshfeld Surface Analysis of a Novel Charge Transfer Complex (L3) of Anthraquinone and 4-{[(anthracen-9-yl)meth-yl] amino}-benzoic Acid (L2) Exhibiting Photocatalytic Properties: An Experimental and Theoretical Approach [mdpi.com]

- 6. A combined experimental and computational study of anthraquinone dyes as guests in nematic liquid crystal hosts - White Rose eTheses Online [etheses.whiterose.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]

The Discovery and History of 2,6-Diaminoanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diaminoanthraquinone, a significant scaffold in the realm of synthetic dyes and a molecule of growing interest in medicinal chemistry, possesses a rich history intertwined with the evolution of the chemical industry. This technical guide provides an in-depth exploration of its discovery, historical synthesis, and key physicochemical properties. Detailed experimental protocols for its synthesis and characterization are presented, alongside a review of its emerging biological applications, particularly in oncology. Quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through logical diagrams to facilitate a comprehensive understanding of this versatile molecule.

Introduction

Anthraquinone and its derivatives have been pivotal in the development of synthetic colorants since the late 19th century. While the parent anthraquinone molecule is colorless, the introduction of auxochromes, such as amino (-NH₂) groups, imparts vibrant colors, making them valuable dyes. This compound is a key intermediate in the synthesis of a variety of dyes and pigments. More recently, its planar aromatic structure has drawn attention for its potential as a DNA intercalating agent, opening avenues for its exploration as a chemotherapeutic agent.

History and Discovery

The first synthesis of this compound is attributed to a process described in a German patent from 1902 (German Patent 135,634).[1] This early method involved the amidation of 2,6-anthraquinonedisulfonic acid. This discovery was a significant step in the expansion of the palette of synthetic dyes available at the turn of the 20th century, a period of rapid innovation in the chemical industry driven by the demand for new and vibrant textiles.

The synthesis of this compound is a multi-step process that historically began with the sulfonation of anthraquinone. This process typically yields a mixture of disulfonic acids, from which the 2,6-isomer is separated. The subsequent amidation of this isolated intermediate produces the final this compound.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a reddish-brown crystalline powder. Its chemical and physical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₀N₂O₂ |

| Molecular Weight | 238.24 g/mol |

| CAS Number | 131-14-6 |

| Melting Point | >325 °C |

| Appearance | Reddish-brown crystalline powder |

| Solubility | Insoluble in chloroform. Soluble in polar organic solvents like DMSO and acetone. Solubility is influenced by pH. |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching of the quinone, and aromatic C-H and C=C stretching. |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 238. |

| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons on the anthraquinone core. |

| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbons and the aromatic carbons. |

Synthesis and Experimental Protocols

The primary historical and industrial synthesis of this compound involves the sulfonation of anthraquinone followed by amidation.

Experimental Protocol: Synthesis of this compound via Amidation of 2,6-Anthraquinonedisulfonic Acid (Adapted from historical methods)

Materials:

-

2,6-Anthraquinonedisulfonic acid sodium salt

-

Aqueous ammonia (28-30%)

-

Oxidizing agent (e.g., sodium chlorate)

-

Autoclave

-

Filtration apparatus

Procedure:

-

A mixture of 2,6-anthraquinone disulfonic acid sodium salt and an excess of aqueous ammonia is charged into a high-pressure autoclave.

-

The autoclave is sealed and heated to initiate the reaction. The temperature is typically raised to around 170-180°C, leading to an increase in pressure.

-

An aqueous solution of an oxidizing agent, such as sodium chlorate, is gradually fed into the reaction mixture. The rate of addition is controlled to match the rate of the amidation reaction.

-

The reaction is held at the elevated temperature and pressure for several hours until completion.

-

After cooling, the pressure is released, and the reaction mixture is diluted with water.

-

The suspension is heated to boiling to remove excess ammonia.

-

The hot suspension is filtered to isolate the crude this compound.

-

The product is washed with hot water until the filtrate is neutral and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like pyridine or nitrobenzene.

Experimental Protocol: Characterization of this compound

Infrared (IR) Spectroscopy:

-